molecular formula C24H21N3O3 B7696178 N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isonicotinamide

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isonicotinamide

Cat. No. B7696178
M. Wt: 399.4 g/mol
InChI Key: FHJLWKSODHCTOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isonicotinamide, commonly known as HMN-176, is a synthetic compound that has been studied for its potential use in cancer treatment. It belongs to the class of quinoline-based compounds and has shown promising results in preclinical studies.

Mechanism of Action

The mechanism of action of HMN-176 involves the inhibition of tubulin polymerization, which is essential for cell division. It also inhibits the activity of topoisomerase II, which is involved in DNA replication and repair. These actions result in the arrest of cell cycle progression and ultimately lead to cell death.
Biochemical and Physiological Effects:
HMN-176 has been shown to have selective toxicity towards cancer cells, while sparing normal cells. It has also been shown to have low toxicity in animal models. In addition to its anticancer properties, HMN-176 has been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One advantage of using HMN-176 in lab experiments is its ability to selectively target cancer cells, which makes it a potentially useful tool for studying cancer biology. However, one limitation is the lack of clinical data on its safety and efficacy in humans.

Future Directions

There are several potential future directions for research on HMN-176. One area of interest is the development of more potent analogs with improved pharmacokinetic properties. Another area of interest is the investigation of its potential use in combination therapy with other anticancer agents. Additionally, more studies are needed to better understand the mechanism of action and potential side effects of HMN-176 in humans.

Synthesis Methods

The synthesis of HMN-176 involves the reaction of 2-hydroxy-8-methylquinoline with isonicotinoyl chloride in the presence of a base. The resulting product is then reacted with 4-methoxyaniline to form the final compound.

Scientific Research Applications

HMN-176 has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, by inducing apoptosis and inhibiting angiogenesis. It has also been studied for its potential use in combination therapy with other anticancer agents.

properties

IUPAC Name

N-(4-methoxyphenyl)-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3/c1-16-4-3-5-18-14-19(23(28)26-22(16)18)15-27(20-6-8-21(30-2)9-7-20)24(29)17-10-12-25-13-11-17/h3-14H,15H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJLWKSODHCTOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC=C(C=C3)OC)C(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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